(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine
Description
The compound "(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine" is a tertiary amine featuring a propyl backbone substituted with two fluorine atoms at the 2-position, a benzyl group, and an isopropyl (propan-2-yl) amine moiety. The presence of fluorine atoms enhances metabolic stability and influences electronic properties, making such compounds relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H20F2N2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
N'-benzyl-2,2-difluoro-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20F2N2/c1-11(2)17(10-13(14,15)9-16)8-12-6-4-3-5-7-12/h3-7,11H,8-10,16H2,1-2H3 |
InChI Key |
KUHQDOZLHTVGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2,2-difluoropropanol with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzylated intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and propan-2-yl groups can enhance its lipophilicity, facilitating its passage through cell membranes. The fluorine atoms can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs are compared based on substituents, fluorine content, and amine groups (Table 1).
Table 1: Structural Comparison of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine and Analogs
*Hypothetical structure inferred from naming conventions and analogs.
Key Observations:
The absence of a trifluoromethyl group may improve aqueous solubility relative to trifluoro analogs.
Aryl Groups: The benzyl moiety in the target compound enhances hydrophobicity compared to non-aromatic analogs like (2-2-difluoroethyl)(propan-2-yl)amine hydrochloride .
Biological Activity
The compound (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine , with a molecular formula of and a molecular weight of 242.31 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 1875230-15-1 |
The biological activity of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release, particularly in the context of dopaminergic and serotonergic pathways.
Antineoplastic Activity
Research has indicated that derivatives of this compound exhibit significant antineoplastic properties. For instance, related compounds have shown moderate activity against cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma). In vitro assays demonstrated that certain derivatives could induce apoptosis in these cell lines, suggesting a potential for further development in cancer therapeutics .
Neuroprotective Effects
A study exploring the neuroprotective effects of similar amine compounds found that they could mitigate neurotoxicity induced by various agents, including methamphetamine. The protective mechanism was linked to the inhibition of nitric oxide synthase, leading to reduced oxidative stress in neuronal cells . This suggests that (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine could have similar neuroprotective properties.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by related compounds. Some derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections. The structure-activity relationship (SAR) studies revealed that modifications in the side chains significantly influenced their antimicrobial potency .
Case Study 1: Anticancer Efficacy
In a recent study, several derivatives of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine were synthesized and tested for anticancer efficacy. The most potent compound demonstrated an IC50 value in the low micromolar range against both TK-10 and HT-29 cell lines. The study concluded that further structural optimization could enhance its therapeutic index .
Case Study 2: Neuroprotective Properties
A comparative analysis was conducted on various amine derivatives, including (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine, focusing on their neuroprotective effects against oxidative stress. The results indicated that compounds with similar structures significantly reduced cell death in neuronal cultures exposed to neurotoxic agents .
Q & A
Q. Q1. What are the standard synthetic routes for (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : React a halogenated precursor (e.g., 3-chloro-2,2-difluoropropyl derivative) with benzylamine and isopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Reductive amination : Condense a ketone intermediate (e.g., 2,2-difluoropropyl ketone) with benzylamine and isopropylamine using a reducing agent like NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) .
Optimization tips: Control stoichiometry (1:1.2 molar ratio of amine to electrophile) and use anhydrous solvents to minimize side reactions. Purification via column chromatography (hexane/acetone gradient) improves purity (>95%) .
Q. Q2. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm substituent positions via ¹H (e.g., benzyl protons at δ 7.2–7.4 ppm) and ¹⁹F NMR (difluoromethylene groups at δ -110 to -120 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₉F₂N₂: 257.15 g/mol).
- HPLC : Assess purity (>98% with C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. Q3. What strategies enable enantioselective synthesis of this compound, given its chiral centers?
Methodological Answer:
- Chiral catalysts : Employ asymmetric catalysis (e.g., (R)-BINAP/Pd complexes) during key steps like reductive amination or C–N bond formation to control stereochemistry .
- Chiral resolving agents : Use diastereomeric salt formation with L-tartaric acid or (S)-mandelic acid, followed by recrystallization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester intermediates to isolate desired enantiomers .
Q. Q4. How can computational modeling predict this compound’s reactivity or biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amine groups as nucleophiles) .
- Molecular docking : Screen against target proteins (e.g., enzymes like transaminases) using AutoDock Vina. Focus on hydrogen bonding (amine → active-site residues) and hydrophobic interactions (benzyl group) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize experimental validation .
Q. Q5. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
Methodological Answer:
- Dose-response studies : Test activity across a broad concentration range (nM–μM) to identify biphasic effects .
- Assay validation : Compare results under standardized conditions (e.g., pH 7.4 buffer, 37°C) and confirm with orthogonal assays (e.g., fluorescence vs. radiometric assays for enzyme activity) .
- Structural analogs : Synthesize derivatives (e.g., replace difluoropropyl with trifluoropropyl) to isolate structural determinants of activity .
Experimental Design & Data Analysis
Q. Q6. What are critical considerations for designing stability studies of this compound?
Methodological Answer:
- Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC .
- Degradation products : Identify by LC-MS; common pathways include hydrolysis (amide/ester cleavage) or oxidation (amine → nitroso) .
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under argon at -20°C for long-term stability .
Q. Q7. How can researchers resolve low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., Schiff bases) via in-situ FTIR or quenching with acetic anhydride .
- Flow chemistry : Use continuous-flow reactors to improve heat/mass transfer (e.g., microwave-assisted steps at 100°C, 10 bar pressure) .
- Design of Experiments (DoE) : Optimize variables (temperature, solvent polarity) using a factorial design (e.g., 3² factorial) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
